molecular formula C19H21N5O3S B12128920 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide

Cat. No.: B12128920
M. Wt: 399.5 g/mol
InChI Key: JVGKDSANAUVITR-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O3S/c1-3-27-16-9-4-6-13(10-16)18-22-23-19(24(18)20)28-12-17(25)21-14-7-5-8-15(11-14)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25)

InChI Key

JVGKDSANAUVITR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through the reaction of aminoguanidine hydrochloride with an appropriate aldehyde or ketone under acidic or basic conditions. This step may involve the use of catalysts such as acetic acid or sodium hydroxide.

    Introduction of the Ethoxy and Methoxy Phenyl Groups: The ethoxy and methoxy phenyl groups are introduced through nucleophilic substitution reactions. This involves the reaction of the triazole intermediate with ethoxybenzene and methoxybenzene in the presence of a suitable base, such as potassium carbonate.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the triazole intermediate with a thiol compound, such as ethanethiol, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the triazole ring or the phenyl groups. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can take place at the phenyl groups, where the ethoxy or methoxy substituents can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced triazole derivatives and phenyl groups

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its triazole ring can interact with various biological targets, making it a valuable tool for drug discovery.

    Medicine: Preliminary studies suggest that this compound may have antimicrobial, antifungal, and anticancer properties. Further research is needed to fully understand its therapeutic potential.

    Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The ethoxy and methoxy phenyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Rufinamide: An antiepileptic drug containing a triazole ring.

Uniqueness

What sets 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide apart is its unique combination of ethoxy and methoxy phenyl groups, which may confer distinct chemical and biological properties. This structural uniqueness allows for the exploration of new applications and mechanisms of action that are not observed with other triazole derivatives.

Biological Activity

The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 382.47 g/mol. The structure features a triazole ring that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. The triazole moiety plays a significant role in binding to enzyme active sites, which can inhibit their functions. This inhibition can lead to various therapeutic effects, particularly in antifungal and anticancer applications.

Antifungal Activity

Research indicates that triazole derivatives exhibit notable antifungal properties due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The specific compound under discussion has been shown to disrupt cellular processes in fungi, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, it has demonstrated significant cytotoxicity against several cancer cell lines. A study reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin.

Cell Line IC50 (µM) Reference Drug (Doxorubicin) IC50 (µM)
MCF-72.33.23
HCT-1161.93.23

Case Studies and Research Findings

  • In Vitro Studies : Multiple studies have assessed the compound's efficacy against various cancer cell lines. In one notable study, the compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Mechanistic Insights : The mechanism by which this compound exerts its effects involves the modulation of signaling pathways related to cell proliferation and apoptosis. It has been shown to inhibit key proteins involved in these pathways, leading to reduced tumor growth.
  • Structural Activity Relationship (SAR) : Investigations into similar compounds have revealed that modifications in the functional groups attached to the triazole ring can significantly alter biological activity. For instance, substituents such as methoxy or ethoxy groups enhance solubility and bioavailability, contributing to improved therapeutic profiles.

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